N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide
Overview
Description
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes multiple acetyloxy groups and a phenyl ring substituted with an octyl chain
Mechanism of Action
Target of Action
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide is derived from Diethyl 2-Acetamidomalonate . It is an intermediate for the preparation of Novobiocin analogues, which are potential heat shock protein 90 inhibitors . Therefore, its primary target could be the heat shock protein 90.
Pharmacokinetics
It is slightly soluble in chloroform, dmso, and ethyl acetate , which may influence its bioavailability.
Action Environment
It is known to be stable at a storage temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 1,1-bis[(acetyloxy)methyl]-3-(4-octylphenyl)propane. This intermediate can be synthesized through the esterification of 1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propane with acetic anhydride in the presence of a catalyst such as pyridine. The final step involves the acylation of the intermediate with acetamide under conditions that promote the formation of the amide bond, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for esterification and acylation steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propane.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Compounds with different substituents replacing the acetamide group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biochemical pathways involving ester and amide hydrolysis.
Medicine: Investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.
Industry: Possible use in the development of new materials with specific properties, such as plasticizers or surfactants.
Comparison with Similar Compounds
Similar Compounds
N-[1,1-Bis[(acetyloxy)methyl]-3-phenylpropyl]acetamide: Lacks the octyl chain, which may affect its hydrophobic interactions and overall bioactivity.
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-methylphenyl)propyl]acetamide: Contains a methyl group instead of an octyl group, potentially altering its physical and chemical properties.
Uniqueness
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide is unique due to the presence of the long octyl chain, which can significantly influence its solubility, hydrophobic interactions, and overall bioactivity compared to similar compounds with shorter or different substituents.
Properties
IUPAC Name |
[2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDIBYIKXCMJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442936 | |
Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162358-09-0 | |
Record name | N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162358-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYX2M778X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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